Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound characterized by a fused indoline-pyrano[3,2-c]pyridine core. Key structural features include:
- 2'-Amino group: Contributes to hydrogen-bonding capabilities and bioactivity.
- 7'-Methyl group: Modulates electronic and steric properties of the pyrano-pyridine moiety.
- 3'-Methyl ester: Influences solubility and metabolic stability.
Spiro compounds are pharmacologically significant due to their rigid three-dimensional structures, which often improve target selectivity.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-2',5-dioxo-1'-prop-2-enylspiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-4-9-24-13-8-6-5-7-12(13)21(20(24)27)15-14(10-11(2)23-18(15)25)29-17(22)16(21)19(26)28-3/h4-8,10H,1,9,22H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYQFNCFJXNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
- Melting Point : 201.1 - 202.2 °C
Table 1 summarizes the key structural features of the compound.
| Feature | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 342.35 g/mol |
| Melting Point | 201.1 - 202.2 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, research indicates that derivatives of indole compounds exhibit significant antiproliferative activity against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines.
Case Study Findings :
- Antiproliferative Activity : The compound demonstrated IC50 values ranging from 0.06 to 0.08 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutic agents like colchicine .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Table 2 presents a comparison of IC50 values for various compounds against different cancer cell lines.
| Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| Methyl 1-allyl... | 0.06 | Not specified | Not specified |
| Colchicine | 0.75 | 0.68 | 0.72 |
| Combretastatin A-4 | 0.52 | 0.24 | 0.48 |
Other Biological Activities
In addition to its anticancer properties, methyl 1-allyl... has shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Activity : Preliminary data indicate that similar compounds exhibit antimicrobial properties against various bacterial strains.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research suggests that it may inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. These findings suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease through mechanisms that involve reducing oxidative stress and inflammation.
Building Block for Complex Molecules
Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Alkylation : The allyl group can undergo further functionalization to create more complex molecular architectures.
- Cyclization Reactions : It can participate in cyclization reactions to form polycyclic compounds, which are valuable in drug discovery.
Polymer Chemistry
The compound's unique structure makes it suitable for applications in polymer chemistry. It can be utilized to synthesize novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
Photonic Applications
Research into its photonic properties indicates potential uses in developing materials for optical applications, including sensors and light-emitting devices.
Case Studies
Chemical Reactions Analysis
One-Pot Three-Component Reaction
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Components : Isatin, an amino compound, and a carboxylic acid derivative.
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Conditions : Controlled temperature, solvent selection, and reaction time optimization.
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Yield : Not explicitly quantified in available sources, but analogous reactions (e.g., spiro[indoline-pyrazolo] derivatives) achieve yields up to 76% under microwave irradiation .
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Key Steps :
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Cyclocondensation of isatin with an amino compound to form a spiro intermediate.
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Subsequent reaction with a carboxylic acid derivative introduces the methyl ester group.
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Amide Formation
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Mechanism : The 2'-amino group reacts with carbonyl compounds (e.g., esters, acids) to form amides.
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Application : Potential modulation of pharmacokinetic properties or targeting biological receptors.
Ester Hydrolysis
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Mechanism : Hydrolysis of the methyl ester group under acidic/basic conditions converts it to a carboxylic acid.
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Example : Reaction with water in the presence of SDS or other catalysts.
Condensation Reactions
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Mechanism : The keto groups (2,5'-dioxo) participate in nucleophilic additions or condensations with aldehydes/ketones.
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Outcome : Formation of cross-linked structures or derivatives with enhanced biological activity.
Functional Group Substitution
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Mechanism : The allyl group (1-allyl) may undergo electrophilic addition or substitution reactions.
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Example : Hydrogenation to form saturated derivatives.
| Functional Group | Reaction Type | Product/Transformation |
|---|---|---|
| 2'-Amino group | Amide formation | Biologically active derivatives |
| Methyl ester group | Hydrolysis | Carboxylic acid derivative |
| Keto groups (2,5'-dioxo) | Condensation | Cross-linked or conjugated structures |
Reactivity Profile
The compound’s reactivity is governed by its spirocyclic framework and heteroatoms (N, O). Key factors include:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in substituents and biological profiles:
Compound A : 1'-Allyl-1-(3,4-Dimethylbenzoyl)-2-(4-Methyl-1,3-Thiazol-5-yl)-1,2,5,6,7,7a-Hexahydrospiro[Pyrrolizine-3,3'-Indolin]-2'-one
- Substituents : 3,4-Dimethylbenzoyl (electron-withdrawing), 4-methylthiazolyl (heterocyclic).
- Molecular Formula : C₃₀H₃₁N₃O₂S.
- Key Features :
- Comparison : The thiazole ring and benzoyl group enhance bioactivity but reduce solubility compared to the target compound’s ester group.
Compound B : Methyl 2'-Amino-6',7'-Dimethyl-1-(3-Methylbenzyl)-2,5'-Dioxo-5',6'-Dihydrospiro[Indoline-3,4'-Pyrano[3,2-c]Pyridine]-3'-Carboxylate
- Substituents : 3-Methylbenzyl (hydrophobic), 6',7'-dimethyl (steric hindrance).
- Molecular Formula : C₂₈H₂₇N₃O₅ (inferred from ).
- Key Features: Increased lipophilicity due to the benzyl group. No direct bioactivity data, but similar spiro systems are explored for kinase inhibition .
- Comparison : The benzyl group may improve membrane permeability but could limit metabolic stability compared to the allyl group.
Compound C : 6′-Amino-5′-Cyano-2-Oxo-1,2-Dihydro-1′H-Spiro[Indole-3,4′-Pyridine]-3′-Carboxamide
- Substituents: 5′-Cyano (electron-deficient), 3′-carboxamide (hydrogen-bond donor).
- Molecular Formula : C₁₆H₁₃N₅O₂.
- Key Features :
- Comparison : The carboxamide group enhances solubility but reduces esterase-mediated metabolism compared to the target’s methyl ester.
Compound D : Ethyl 1'-Allyl-2-Amino-1',3'-Dihydro-2',5-Dioxospiro[4H,5H-Pyrano[3,2-c]Chromene-4,3'-(2'H)-Indole]-3-Carboxylate
- Substituents : Chromene ring (extended conjugation), ethyl ester.
- Molecular Formula : C₂₄H₂₁N₃O₆.
- Key Features :
- Comparison: The chromene system increases molecular rigidity but alters electronic properties compared to the pyrano-pyridine core.
Q & A
Q. What are the common synthetic strategies for constructing the spiro[indoline-3,4'-pyrano[3,2-c]pyridine] core in this compound?
The spiro core can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes as precursors. Formic acid derivatives are effective CO surrogates to facilitate cyclization under mild conditions . Additionally, multi-component reactions involving indole derivatives and activated pyran intermediates (e.g., enamines or ketones) are viable. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (2–5 mol% Pd) to minimize side products .
Q. How can the stereochemistry and spiro junction of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous confirmation of the spiro junction and stereochemistry. For example, related spiro[indoline-3,7′-dione] structures were resolved using single-crystal diffraction, revealing bond angles and torsion angles critical to the spiro conformation . Complementary techniques include - and -NMR to identify coupling patterns (e.g., diastereotopic protons near the spiro center) and NOESY experiments to confirm spatial proximity of substituents .
Q. What analytical methods are recommended for purity assessment and structural validation?
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity and detect trace byproducts.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] with <2 ppm error) .
- FT-IR : Identify functional groups like carbonyl (1700–1750 cm) and amine (3300–3500 cm) stretches .
Advanced Research Questions
Q. What mechanistic insights exist for the palladium-catalyzed reductive cyclization step in synthesizing this compound?
The reaction likely proceeds via a Pd(0)/Pd(II) cycle. Nitroarenes are reduced to nitroso intermediates, which undergo cyclization with allyl or amino groups to form the spiro system. Computational studies (DFT) suggest that formic acid acts as a CO source, facilitating Pd-mediated C–N bond formation. Key challenges include avoiding over-reduction of nitro groups and controlling regioselectivity during cyclization .
Q. How can computational modeling predict the biological activity of this spiro compound?
Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can simulate binding to target proteins (e.g., kinases or GPCRs). For analogous spiro[indole-3,4′-pyridine] derivatives, docking into the ATP-binding pocket of EGFR showed hydrogen bonding with Met793 and hydrophobic interactions with Leu718, correlating with experimental IC values . MD simulations (>100 ns) further assess binding stability and conformational changes.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Solubility vs. Activity : Poor solubility (predicted via LogP calculations) may mask in vitro activity. Use co-solvents (DMSO/PEG) or prodrug modifications.
- Metabolite Interference : LC-MS/MS can identify metabolites that degrade the parent compound or generate active intermediates .
- Off-target effects : Kinome-wide profiling (e.g., KINOMEscan) validates selectivity .
Q. How can reaction yields be improved during scale-up synthesis?
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the spiro product.
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 equiv allyl bromide) and employ scavenger resins (e.g., QuadraPure™ for Pd removal) .
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps .
Methodological Considerations
- Contradictory Spectral Data : If NMR signals conflict with computational predictions (e.g., unexpected diastereomer ratios), repeat experiments under inert conditions (N) to rule out oxidation .
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column) resolves enantiomers, while Mosher’s ester analysis assigns absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
